Non-2-enoic acid
CAS No.:
Cat. No.: VC13369643
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H16O2 |
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Molecular Weight | 156.22 g/mol |
IUPAC Name | non-2-enoic acid |
Standard InChI | InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |
Standard InChI Key | ADLXTJMPCFOTOO-UHFFFAOYSA-N |
SMILES | CCCCCCC=CC(=O)O |
Canonical SMILES | CCCCCCC=CC(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Composition
Non-2-enoic acid (C₉H₁₆O₂) consists of a nine-carbon chain with a carboxylic acid group at position 1 and a double bond between carbons 2 and 3. The (Z)-stereoisomer (CAS 1577-98-6) is distinguished by its cis configuration, while the (E)-isomer remains less documented. Key molecular parameters include:
Property | Value |
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Molecular Weight | 156.222 g/mol |
Exact Mass | 156.115 g/mol |
Formula | C₉H₁₆O₂ |
PSA (Polar Surface Area) | 37.30 Ų |
LogP (Octanol-Water) | 2.597 |
The double bond geometry critically influences physical properties such as melting point and reactivity .
Synonyms and Registry
Alternative designations include:
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(Z)-Non-2-enoic acid
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cis-Δ²-Nonenoic acid
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Non-2c-enoic acid
The compound’s IUPAC name is (Z)-non-2-enoic acid, emphasizing the double bond’s position and stereochemistry .
Synthesis and Production
Isomerization of 3-Nonenoic Acid
A landmark patent (US2488557A) details the conversion of 3-nonenoic acid to 2-nonenoic acid via alkali-mediated isomerization :
Procedure:
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Reaction Setup: 3-Nonenoic acid is treated with a concentrated aqueous solution of potassium hydroxide (40–65% w/w) at 145–150°C for 12 hours.
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Phase Separation: The resulting heterogeneous mixture yields insoluble potassium salts of 2-nonenoic acid, which are filtered and neutralized with hydrochloric acid.
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Distillation: The free acid is purified via vacuum distillation (122–135°C at 3 mmHg), achieving an 82:18 ratio of 2-nonenoic to 3-nonenoic acid .
Key Conditions:
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Alkali concentration >40% ensures salt insolubility, driving isomerization.
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Elevated temperatures (≥145°C) optimize reaction kinetics.
Challenges in Isolation
The proximity of 2- and 3-nonenoic acid boiling points complicates separation. Differential crystallization or chromatographic methods are often employed post-distillation .
Physical and Chemical Properties
Structural Insights
Crystallographic studies of analogous α,β-unsaturated acids (e.g., (E)-hept-2-enoic acid) reveal that:
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Carboxylic groups form hydrogen-bonded dimers, stabilizing the crystal lattice.
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Alkyl chains adopt planar configurations, minimizing steric strain .
While Non-2-enoic acid’s crystal structure remains undetermined, its melting point is hypothesized to follow the "alternation effect," where odd-carbon acids exhibit lower melting points than even-carbon counterparts .
Reactivity Profile
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Conjugate Addition: The α,β-unsaturation facilitates Michael additions with nucleophiles (e.g., amines, thiols).
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Oxidation: Susceptible to epoxidation or dihydroxylation under mild oxidative conditions.
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Polymerization: Can undergo radical-initiated chain-growth polymerization, forming polyesters .
Applications and Industrial Relevance
Fragrance and Flavor Industry
Non-2-enoic acid’s cis isomer contributes to green, fatty odor profiles, making it valuable in perfumery. Its ethyl ester derivatives are used in fruit flavor formulations .
Pharmaceutical Intermediates
As a chiral building block, it aids in synthesizing prostaglandin analogs and antimicrobial agents. The double bond’s rigidity enables stereoselective transformations .
Materials Science
Copolymers incorporating Non-2-enoic acid exhibit enhanced thermal stability, qualifying them for high-performance coatings .
Future Research Directions
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Crystallography: Single-crystal X-ray diffraction studies to resolve steric effects of the cis isomer.
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Catalytic Isomerization: Developing transition-metal catalysts for stereocontrolled synthesis.
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Biological Screening: Evaluating antimicrobial and anti-inflammatory properties.
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